CDK2-IN-15: A Deep Dive into the Mechanism of Action of a Selective CDK2 Inhibitor
CDK2-IN-15: A Deep Dive into the Mechanism of Action of a Selective CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. CDK2-IN-15, also known as INX-315, has emerged as a potent and selective small molecule inhibitor of CDK2, showing promise in preclinical models of cancers with aberrant CDK2 activity, such as those with CCNE1 amplification. This technical guide provides a comprehensive overview of the mechanism of action of CDK2-IN-15, detailing its biochemical and cellular effects, and provides key experimental protocols for its characterization.
Core Mechanism of Action
CDK2-IN-15 is an orally bioavailable small molecule that selectively targets and binds to the ATP-binding pocket of CDK2.[1] By competitively inhibiting the binding of ATP, CDK2-IN-15 prevents the phosphorylation of key CDK2 substrates, most notably the Retinoblastoma protein (pRb).[1][2] Hypophosphorylated pRb remains in its active state, bound to the E2F transcription factor. This sequestration of E2F prevents the transcription of genes essential for S-phase entry, leading to a robust G1 cell cycle arrest.[1][2]
Furthermore, sustained inhibition of CDK2 by CDK2-IN-15 has been shown to induce a state of cellular senescence, a form of irreversible cell cycle arrest, in cancer cells.[3][4] This induction of therapy-induced senescence (TIS) contributes to the durable control of tumor growth observed in preclinical models.[3][4]
Quantitative Data Summary
The potency and selectivity of CDK2-IN-15 have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of CDK2-IN-15 (INX-315)
| Target | Assay Type | IC50 (nM) | Reference(s) |
| CDK2/cyclin E1 | Biochemical Assay | 0.6 | [5][6] |
| CDK2/cyclin A2 | Biochemical Assay | 2.5 | [5] |
| CDK2/cyclin E1 | NanoBRET Assay | 2.3 | [5][7] |
Table 2: Kinase Selectivity Profile of CDK2-IN-15 (INX-315)
| Kinase | IC50 (nM) | Fold Selectivity vs. CDK2/cyclin E1 | Reference(s) |
| CDK2/cyclin E1 | 0.6 | 1 | [6] |
| CDK1/cyclin B | 30 | 50 | [1] |
| CDK4/cyclin D1 | 133 | 222 | [1] |
| CDK6/cyclin D3 | 338 | 563 | [1] |
| CDK9/cyclin T1 | 73 | 122 | [1] |
| CSF1R | 2.29 | 3.8 | [5] |
Table 3: Cellular Activity of CDK2-IN-15 (INX-315) in CCNE1-Amplified Cancer Cell Lines
| Cell Line (Cancer Type) | Cellular IC50 (nM) | Reference(s) |
| OVCAR3 (Ovarian) | < 100 | [3] |
| MKN1 (Gastric) | < 100 | [1] |
| CCNE1-amplified panel (mean) | 36 (range 10-64) | [3] |
| Non-CCNE1-amplified panel (mean) | 1435 (range 159-3560) | [3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental approaches used to characterize CDK2-IN-15, the following diagrams have been generated using Graphviz.
Signaling Pathway of CDK2-IN-15 Action
Caption: Signaling pathway of CDK2-IN-15 leading to G1 arrest and senescence.
Experimental Workflow for Characterization of CDK2-IN-15
Caption: Experimental workflow for the characterization of CDK2-IN-15.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of CDK2-IN-15.
Biochemical Kinase Assays (e.g., LanthaScreen™ Eu Kinase Binding Assay)
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Objective: To determine the in vitro potency (IC50) of CDK2-IN-15 against CDK2 and other kinases.
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Principle: A competitive binding assay where the inhibitor displaces a fluorescently labeled tracer from the kinase's ATP pocket, resulting in a decrease in Förster Resonance Energy Transfer (FRET).
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Materials:
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Recombinant human CDK2/cyclin E1 or A2 complex.
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LanthaScreen™ Eu-anti-tag antibody.
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Alexa Fluor™ 647-labeled kinase tracer.
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CDK2-IN-15 serially diluted in DMSO.
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Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
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384-well microplates.
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Procedure: a. Prepare a 3X solution of CDK2-IN-15 dilutions in assay buffer. b. Prepare a 3X solution of the kinase/antibody mixture in assay buffer. c. Prepare a 3X solution of the tracer in assay buffer. d. In a 384-well plate, add 5 µL of the 3X compound solution. e. Add 5 µL of the 3X kinase/antibody mixture to each well. f. Add 5 µL of the 3X tracer solution to initiate the reaction. g. Incubate the plate at room temperature for 1 hour, protected from light. h. Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET), with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647). i. Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value using a four-parameter logistic fit.
Western Blot Analysis for pRb and Cyclin A2
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Objective: To assess the effect of CDK2-IN-15 on the phosphorylation of CDK2 substrates and downstream markers in cells.
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Procedure: a. Cell Treatment and Lysis: i. Seed cancer cells (e.g., OVCAR3, MKN1) and treat with varying concentrations of CDK2-IN-15 (e.g., 30-300 nM) for 24 hours.[3] ii. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. iii. Determine protein concentration using a BCA assay. b. SDS-PAGE and Transfer: i. Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate on a Tris-Glycine SDS-PAGE gel. ii. Transfer proteins to a PVDF membrane. c. Immunoblotting: i. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. ii. Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser807/811), total Rb, Cyclin A2, and a loading control (e.g., β-actin) overnight at 4°C. iii. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. iv. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
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Objective: To determine the effect of CDK2-IN-15 on cell cycle distribution.
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Procedure: a. Treat cells with CDK2-IN-15 for 24-48 hours.[2] b. For S-phase analysis, pulse-label cells with 10 µM BrdU or EdU for 1 hour before harvesting.[3] c. Harvest and fix cells (e.g., with 70% cold ethanol). d. For BrdU staining, denature DNA with 2N HCl. e. Stain cells with an anti-BrdU antibody or perform a Click-iT reaction for EdU.[3] f. Counterstain DNA with a fluorescent dye (e.g., Propidium Iodide or DAPI). g. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. h. Deconvolute the DNA content histograms to quantify the percentage of cells in G1, S, and G2/M phases.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
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Objective: To detect the induction of cellular senescence by CDK2-IN-15.
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Procedure: a. Seed cells in chamber slides or multi-well plates and treat with CDK2-IN-15 (e.g., 100-1000 nM) for 7 days.[4] b. Wash cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature. c. Wash again with PBS. d. Incubate cells with the SA-β-gal staining solution (containing X-gal at pH 6.0) at 37°C in a CO2-free incubator overnight.[3] e. Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.
In Vivo Xenograft Model
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Objective: To evaluate the anti-tumor efficacy of CDK2-IN-15 in a relevant animal model.
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Procedure: a. Implant CCNE1-amplified human cancer cells (e.g., OVCAR3) or patient-derived xenograft (PDX) fragments subcutaneously into immunocompromised mice. b. Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups. c. Administer CDK2-IN-15 orally at various doses (e.g., 25, 50, or 100 mg/kg, once or twice daily) for a specified duration (e.g., 56 days).[3] d. Monitor tumor volume and body weight regularly. e. At the end of the study, excise tumors for pharmacodynamic analysis (e.g., western blotting for pRb and Cyclin A2).
Conclusion
CDK2-IN-15 is a highly potent and selective inhibitor of CDK2 that effectively induces G1 cell cycle arrest and cellular senescence in cancer cells with aberrant CDK2 activity. Its well-defined mechanism of action, supported by robust preclinical data, positions it as a promising therapeutic agent for cancers dependent on the CDK2 pathway. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other selective CDK2 inhibitors.
References
- 1. incyclixbio.com [incyclixbio.com]
- 2. researchgate.net [researchgate.net]
- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. INX-315 | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 7. selleckchem.com [selleckchem.com]
